3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, two furan rings, and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the fluorophenyl and furan groups. One common synthetic route involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrazolo[1,5-a]pyrimidine intermediate in the presence of a palladium catalyst.
Introduction of the Furan Groups: The furan groups can be introduced through a similar coupling reaction or via direct functionalization of the pyrazolo[1,5-a]pyrimidine core using appropriate furan derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents such as dichloromethane, ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield deoxygenated or hydrogenated products .
Scientific Research Applications
3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Furan-Containing Compounds: Compounds with furan rings, such as furan-2-yl derivatives, exhibit similar reactivity and can be used in similar applications.
Uniqueness
3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is unique due to the combination of its fluorophenyl and furan groups, which impart specific chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H16FN3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,7-bis(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H16FN3O2/c1-13-20(14-6-8-15(22)9-7-14)21-23-16(18-4-2-10-26-18)12-17(25(21)24-13)19-5-3-11-27-19/h2-11,17H,12H2,1H3 |
InChI Key |
BTYIDJXCTZBKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)F)C4=CC=CO4)C5=CC=CO5 |
Origin of Product |
United States |
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